Acide 2-benzyloxy-5-fluoropyridine-4-boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

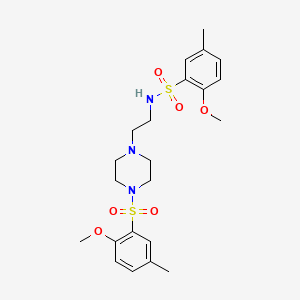

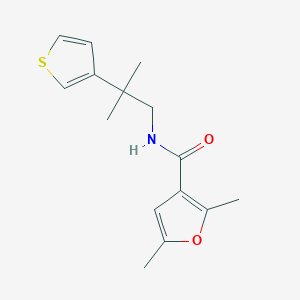

2-Benzyloxy-5-fluoropyridine-4-boronic acid is an organoboron compound with the molecular formula C12H11BFNO3. It is a derivative of pyridine, featuring a benzyloxy group at the 2-position, a fluorine atom at the 5-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Applications De Recherche Scientifique

2-Benzyloxy-5-fluoropyridine-4-boronic acid has a wide range of applications in scientific research:

Biology: The compound can be used to create bioconjugates for studying biological processes.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

Industry: The compound is used in the production of advanced materials and fine chemicals.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Benzyloxy-5-fluoropyridine-4-boronic acid likely participates in the transmetalation step . This process involves the transfer of an organic group from boron to palladium, following the oxidative addition of the palladium catalyst to an electrophilic organic group .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of carbon-carbon bonds, thereby influencing the synthesis of various organic compounds .

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions, it may facilitate the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Benzyloxy-5-fluoropyridine-4-boronic acid. For instance, in Suzuki–Miyaura cross-coupling reactions, the reaction conditions, such as temperature and the presence of a base, can affect the efficiency of the transmetalation process .

Safety and Hazards

When handling 2-Benzyloxy-5-fluoropyridine-4-boronic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It is also advised to avoid dust formation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

Analyse Biochimique

Biochemical Properties

It is known that boronic acids, such as 2-Benzyloxy-5-fluoropyridine-4-boronic acid, can interact with various enzymes and proteins . These interactions often involve the boronic acid moiety, which can form reversible covalent bonds with biomolecules that contain cis-diols, such as sugars and certain amino acid residues .

Cellular Effects

Boronic acids are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2-Benzyloxy-5-fluoropyridine-4-boronic acid in animal models .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-5-fluoropyridine-4-boronic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-fluoro-5-bromopyridine.

Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Benzyloxy-5-fluoropyridine-4-boronic acid undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

Bases: Commonly used bases include K2CO3, NaOH, and Cs2CO3.

Solvents: Typical solvents include toluene, DMF, and THF.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparaison Avec Des Composés Similaires

2-Fluoro-5-chloropyridine-4-boronic acid: Similar structure but with a chlorine atom instead of a benzyloxy group.

2-Benzyloxy-5-fluorophenylboronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness: 2-Benzyloxy-5-fluoropyridine-4-boronic acid is unique due to the combination of its benzyloxy and fluorine substituents, which provide distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Propriétés

IUPAC Name |

(5-fluoro-2-phenylmethoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BFNO3/c14-11-7-15-12(6-10(11)13(16)17)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMCWZHHCWICGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)OCC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane](/img/structure/B2444268.png)

![3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride](/img/structure/B2444270.png)

![1-(prop-2-yn-1-yl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2444272.png)

![3-[1-benzyl-4-(pyridin-3-yl)-1H-pyrazol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2444274.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid](/img/structure/B2444276.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2444277.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2444278.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2444279.png)

![3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2444280.png)